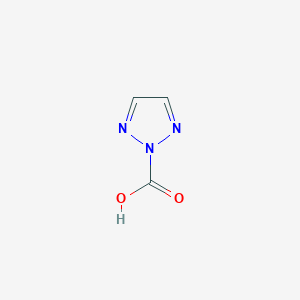
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system with hydrazinyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate in ethanol. This reaction forms the hydrazinyl derivative, which can then be further functionalized to introduce the carboxylic acid group . Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are often used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, while the benzothiazole ring can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-1,3-benzothiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Contains a benzothiazole ring with a sulfanyl and acetohydrazide group.
Uniqueness
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
71224-94-7 |
|---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-1-2-4(7(12)13)6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
GUUSZQNYJMJLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)NN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)






